molecular formula C18H21N3O4 B8320506 Ethyl (4-morpholin-4-yl-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)acetate

Ethyl (4-morpholin-4-yl-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)acetate

Cat. No. B8320506
M. Wt: 343.4 g/mol
InChI Key: DQYLNZUXEKNZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133168B2

Procedure details

6.24 ml of 0.6 M sodium bis(trimethylsilyl)amide in toluene are added to a suspension of 1 g of ethyl [4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate (obtained in step 1d of example 1d), 912 mg of phenylboronic acid, 680 mg of copper(11) acetate and 1.37 g of 4-dimethylaminopyridine in 12 ml of toluene. The reaction mixture is heated at 95° C. for 16 hours under a stream of dry air, and then filtered through celite. The filtrate is concentrated under reduced pressure and the residue is purified twice by silica column chromatography, elution being carried out with a mixture of dichloromethane and methanol (90/10, V/V) and then with a mixture of diisopropyl ether and methanol (90/10, V/V), so as to give 65 mg of ethyl (4-morpholin-4-yl-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)acetate in the form of a white solid, the characteristics of which are the following:
Quantity
6.24 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[N:11]1([C:17]2[N:18]=[C:19]([CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])[NH:20][C:21](=[O:23])[CH:22]=2)[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.[C:30]1(B(O)O)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C1(C)C=CC=CC=1.CN(C)C1C=CN=CC=1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[N:11]1([C:17]2[N:18]=[C:19]([CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])[N:20]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)[C:21](=[O:23])[CH:22]=2)[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1 |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
6.24 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCOCC1)C=1N=C(NC(C1)=O)CC(=O)OCC
Name
Quantity
912 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.37 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
680 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified twice by silica column chromatography, elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of dichloromethane and methanol (90/10, V/V)
ADDITION
Type
ADDITION
Details
with a mixture of diisopropyl ether and methanol (90/10, V/V)

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C=1N=C(N(C(C1)=O)C1=CC=CC=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: CALCULATEDPERCENTYIELD 5.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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